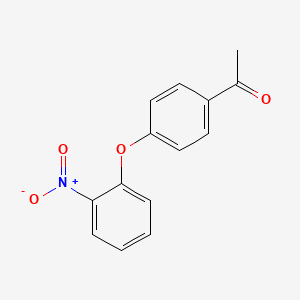

1-(4-(2-Nitrophenoxy)phenyl)ethanone

Description

1-(4-(2-Nitrophenoxy)phenyl)ethanone is an aromatic ketone derivative characterized by a phenylacetone core substituted with a 2-nitrophenoxy group at the para position. Its molecular formula is C₁₄H₁₁NO₄, with a molecular weight of 265.24 g/mol. The 2-nitrophenoxy substituent introduces strong electron-withdrawing effects, likely influencing reactivity, solubility, and biological activity compared to other derivatives.

Properties

IUPAC Name |

1-[4-(2-nitrophenoxy)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c1-10(16)11-6-8-12(9-7-11)19-14-5-3-2-4-13(14)15(17)18/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMJUIIVLTHMZRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60429394 | |

| Record name | 1-(4-(2-NITROPHENOXY)PHENYL)ETHANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23699-40-3 | |

| Record name | 1-(4-(2-NITROPHENOXY)PHENYL)ETHANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-(2-NITROPHENOXY)PHENYL)ETHANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(4-(2-Nitrophenoxy)phenyl)ethanone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-nitrophenol and 4-bromophenyl ethanone.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Synthetic Route: The process generally involves a nucleophilic substitution reaction where the nitrophenol reacts with the bromophenyl ethanone to form the desired product.

Chemical Reactions Analysis

1-(4-(2-Nitrophenoxy)phenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride to convert the nitro group to an amino group.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1-(4-(2-Nitrophenoxy)phenyl)ethanone has been investigated for its potential therapeutic properties. Its nitro group can influence biological activity, making it a candidate for drug development.

- Antimicrobial Activity : Studies have shown that derivatives of nitrophenyl compounds exhibit antimicrobial properties, which suggests that 1-(4-(2-Nitrophenoxy)phenyl)ethanone could be effective against various pathogens.

- Anticancer Research : The compound’s structure may allow for interactions with biological targets involved in cancer progression. Research into similar compounds indicates potential cytotoxic effects against cancer cell lines.

Material Science

The compound is utilized in the development of advanced materials due to its ability to form stable complexes with metal ions.

- Ligand Development : 1-(4-(2-Nitrophenoxy)phenyl)ethanone can act as a bidentate ligand in coordination chemistry, facilitating the synthesis of metal complexes used in catalysis and sensor applications.

- Polymer Chemistry : Its functional groups can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

Environmental Chemistry

The environmental impact of nitro compounds has prompted research into their degradation pathways and toxicity.

- Pollutant Degradation : Studies have focused on the photodegradation of nitrophenol derivatives under UV light, indicating that 1-(4-(2-Nitrophenoxy)phenyl)ethanone may undergo similar processes, making it relevant in environmental remediation efforts.

- Toxicological Assessments : Understanding the mutagenic potential of nitro compounds is crucial for assessing environmental risks associated with their use and disposal.

Case Studies

Mechanism of Action

The mechanism of action of 1-(4-(2-Nitrophenoxy)phenyl)ethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 1-(4-(2-Nitrophenoxy)phenyl)ethanone with structurally related ethanone derivatives reported in the evidence:

Key Observations:

- Electron-withdrawing vs. Electron-donating Groups: The 2-nitrophenoxy group in the target compound contrasts with methoxy (electron-donating, e.g., 7e) or trifluoromethyl (strongly electron-withdrawing, e.g., UDO) substituents in analogs.

- Biological Activity: While antiproliferative (7e), antifungal (), and antitrypanosomal (UDO) activities are noted in analogs, the nitro group’s role in the target compound remains speculative. Nitroaromatics often exhibit antimicrobial or cytotoxic properties but may also confer toxicity.

- Melting Points: Derivatives with sulfonyl (e.g., 7e: 131–134°C) or trifluoromethyl groups (7f: 165–167°C) show higher melting points than simpler aryl ethanones, suggesting nitro-substituted analogs may similarly exhibit elevated thermal stability.

Pharmacological and Industrial Relevance

- Antimicrobial Potential: Chalcones () and sulfonamide derivatives () exhibit broad-spectrum activity. The nitro group may enhance membrane penetration or target nitroreductases in pathogens.

- Anticancer Activity : Desmosdumotin C analogs () with nitro substituents show antitumor effects, suggesting the target compound could be explored in oncology screens.

- Enzyme Inhibition: Piperazinyl ethanones (e.g., UDO) inhibit CYP51, a cytochrome P450 enzyme. Nitro groups may modulate binding affinity to similar targets.

Biological Activity

1-(4-(2-Nitrophenoxy)phenyl)ethanone, also known as a nitrophenyl ketone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a nitrophenoxy group attached to a phenyl ring, which contributes to its biological activity. The presence of the nitro group is significant as it often enhances the compound's reactivity and interaction with biological targets.

The biological activity of 1-(4-(2-Nitrophenoxy)phenyl)ethanone can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses.

- Antimicrobial Activity : Nitrophenyl derivatives have been reported to exhibit antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic processes.

- Anticancer Properties : Some studies suggest that this compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.

Biological Activity Data

Case Study 1: Anticancer Activity

In a study focusing on the anticancer properties of nitrophenyl derivatives, 1-(4-(2-Nitrophenoxy)phenyl)ethanone was shown to induce apoptosis in A549 lung cancer cells through the downregulation of anti-apoptotic proteins like Bcl-2. This suggests a potential role for this compound in cancer therapeutics.

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial efficacy of various nitrophenyl compounds indicated that 1-(4-(2-Nitrophenoxy)phenyl)ethanone demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.